molecular formula C28H48O5 B15288839 Epicastasterone

Epicastasterone

Cat. No.: B15288839
M. Wt: 464.7 g/mol
InChI Key: VYUIKSFYFRVQLF-RYTXDZBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tris-epicastasterone involves several steps, including the use of specific reagents and conditions. The synthetic routes typically involve the hydroxylation of sterol precursors, followed by various functional group modifications to achieve the desired polyhydroxylated structure . Reaction conditions often include the use of catalysts and specific temperature and pH conditions to ensure the correct stereochemistry and functional group orientation .

Industrial Production Methods: Industrial production of tris-epicastasterone may involve large-scale synthesis using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to purify and verify the compound .

Chemical Reactions Analysis

Types of Reactions: Tris-epicastasterone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications and studying its properties .

Common Reagents and Conditions: Common reagents used in the reactions of tris-epicastasterone include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve specific temperatures, pH levels, and solvents to ensure the desired reaction pathway .

Major Products: The major products formed from the reactions of tris-epicastasterone depend on the type of reaction. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydroxylated compounds .

Comparison with Similar Compounds

Properties

Molecular Formula

C28H48O5

Molecular Weight

464.7 g/mol

IUPAC Name

(2R,3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3S,4S,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C28H48O5/c1-14(2)15(3)25(32)26(33)16(4)18-7-8-19-17-11-22(29)21-12-23(30)24(31)13-28(21,6)20(17)9-10-27(18,19)5/h14-21,23-26,30-33H,7-13H2,1-6H3/t15-,16+,17+,18-,19+,20+,21-,23+,24-,25+,26+,27-,28-/m1/s1

InChI Key

VYUIKSFYFRVQLF-RYTXDZBGSA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)[C@@H]([C@H]([C@H](C)C(C)C)O)O

Canonical SMILES

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O

Origin of Product

United States

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